
(4R)-Hept-2-en-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-Hept-2-en-4-ol is an organic compound with the molecular formula C7H14O It is a chiral alcohol with a double bond between the second and third carbon atoms and a hydroxyl group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-Hept-2-en-4-ol can be achieved through several methods. One common approach involves the asymmetric reduction of hept-2-en-4-one using chiral catalysts. This method ensures the selective formation of the (4R)-enantiomer. Another method involves the hydroboration-oxidation of hept-2-yne, followed by stereoselective reduction.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of hept-2-en-4-one using chiral catalysts. This method is preferred due to its efficiency and scalability. The reaction is typically carried out under mild conditions, with the catalyst facilitating the selective reduction of the carbonyl group to a hydroxyl group.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-Hept-2-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form hept-2-en-4-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form (4R)-heptan-4-ol using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form hept-2-en-4-yl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Hept-2-en-4-one
Reduction: (4R)-Heptan-4-ol
Substitution: Hept-2-en-4-yl chloride
Applications De Recherche Scientifique
(4R)-Hept-2-en-4-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chiral Building Block: Due to its chirality, it is used as a building block in the synthesis of enantiomerically pure compounds.
Flavor and Fragrance Industry: It is used as a flavoring agent and fragrance component due to its pleasant odor.
Biological Studies: It is used in studies involving enzyme-catalyzed reactions and stereoselective synthesis.
Mécanisme D'action
The mechanism of action of (4R)-Hept-2-en-4-ol involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as a nucleophile, participating in various reactions to form new carbon-carbon and carbon-heteroatom bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-Hept-2-en-4-ol: The enantiomer of (4R)-Hept-2-en-4-ol, differing in the spatial arrangement of the hydroxyl group.
Hept-2-en-4-one: The oxidized form of this compound, lacking the hydroxyl group.
(4R)-Heptan-4-ol: The reduced form of this compound, lacking the double bond.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a double bond and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications.
Propriétés
Numéro CAS |
821785-01-7 |
|---|---|
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(4R)-hept-2-en-4-ol |
InChI |
InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/t7-/m0/s1 |
Clé InChI |
DODCYMXUZOEOQF-ZETCQYMHSA-N |
SMILES isomérique |
CCC[C@H](C=CC)O |
SMILES canonique |
CCCC(C=CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid](/img/structure/B14213926.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)
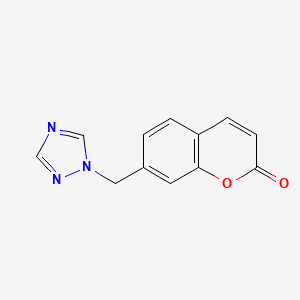
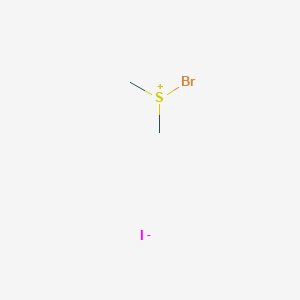

![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)

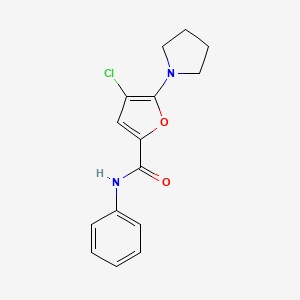
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
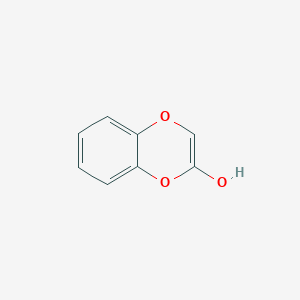
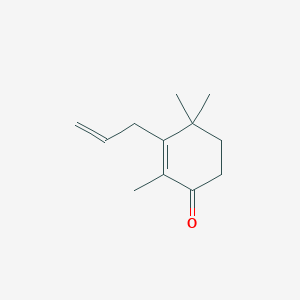
![Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-](/img/structure/B14214007.png)
